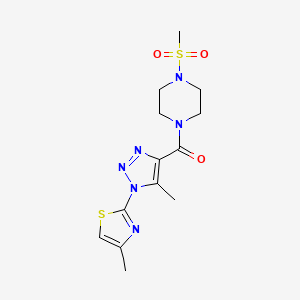
(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C13H18N6O3S2 and its molecular weight is 370.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (5-methyl-1-(4-methylthiazol-2-yl)-1H-1,2,3-triazol-4-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone , often referred to as Compound X , is a hybrid molecule that combines features of triazoles and thiazoles with piperazine moieties. This structural combination suggests a potential for diverse biological activities, particularly in pharmacology.
Structure and Properties
The molecular formula of Compound X is C14H18N6O2S with a molecular weight of approximately 342.39 g/mol. The presence of the triazole and thiazole rings indicates potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.
| Property | Value |
|---|---|
| Molecular Formula | C14H18N6O2S |
| Molecular Weight | 342.39 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Compound X has shown significant antimicrobial activity against various pathogens. The triazole moiety is known for its antifungal properties, while the thiazole component contributes to antibacterial effects. Research indicates that derivatives of triazoles can exhibit potent activity against resistant strains of bacteria and fungi.
- Antifungal Activity : Triazoles are commonly used as antifungal agents. In vitro studies have demonstrated that compounds similar to Compound X exhibit minimum inhibitory concentrations (MICs) in the low micromolar range against fungal pathogens such as Candida albicans and Aspergillus fumigatus .
- Antibacterial Activity : The compound has been tested against Gram-positive and Gram-negative bacteria. For instance, derivatives have shown higher potency compared to traditional antibiotics like vancomycin and ciprofloxacin, indicating a promising profile for treating bacterial infections .
Anticancer Activity
The structural features of Compound X suggest potential anticancer properties. Studies involving thiazole and triazole derivatives have revealed their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Triazoles may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases . The presence of the methylsulfonyl group may enhance the compound's ability to penetrate cellular membranes, facilitating its action on intracellular targets.
- Case Studies : In a recent study, compounds similar to Compound X demonstrated IC50 values below 20 µM against several cancer cell lines, including breast and colon cancer cells .
The biological activity of Compound X can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The triazole ring can act as a competitive inhibitor for enzymes involved in nucleic acid synthesis, while the thiazole moiety may interact with metabolic pathways related to cell growth .
- Receptor Modulation : The piperazine component is known for its role in modulating neurotransmitter receptors, which may contribute to anti-inflammatory effects observed in preliminary studies .
Eigenschaften
IUPAC Name |
[5-methyl-1-(4-methyl-1,3-thiazol-2-yl)triazol-4-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O3S2/c1-9-8-23-13(14-9)19-10(2)11(15-16-19)12(20)17-4-6-18(7-5-17)24(3,21)22/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONXFWSAWSEHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)N2C(=C(N=N2)C(=O)N3CCN(CC3)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














